2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 2,5-dichlorophenyl group and a thiophene-substituted thiazole moiety. The sulfonamide group (-SO₂NH-) bridges the benzene ring and a thiazole-linked ethyl chain, with the thiazole further substituted by a thiophen-2-yl group. This structure combines halogenated aromaticity, heterocyclic rigidity (thiazole), and sulfur-rich motifs (thiophene), which are common in bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C15H12Cl2N2O2S3 |
|---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2,5-dichloro-N-[2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H12Cl2N2O2S3/c16-10-3-4-12(17)14(8-10)24(20,21)18-6-5-11-9-23-15(19-11)13-2-1-7-22-13/h1-4,7-9,18H,5-6H2 |
InChI Key |
CEKIUQKXIYCMMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or reduce the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole, thiophene, and benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The thiazole and thiophene rings can interact with enzymes and receptors, modulating their activity. The benzenesulfonamide group can enhance the compound’s binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
The compound’s structural uniqueness lies in the integration of a thiophene-thiazole-ethyl chain with a dichlorobenzenesulfonamide core. Below is a comparison with key analogues:
Key Structural and Pharmacological Insights
- Thiophene-Thiazole Synergy : The thiophene-thiazole motif in the target compound enhances aromatic stacking and metabolic stability compared to analogues lacking thiophene (e.g., 349625-24-7) or with flexible chains (e.g., 791127-48-5) .
- Sulfonamide vs.
- Chlorine Substitution: The 2,5-dichloro configuration on the benzene ring increases electronegativity and steric bulk, likely enhancing selectivity for hydrophobic binding pockets compared to non-halogenated analogues (e.g., Rotigotine) .
Physicochemical Properties
While explicit data (e.g., logP, solubility) are unavailable in the evidence, inferences can be made:
- Molecular Weight : ~450–500 g/mol (estimated), comparable to Mirabegron (396.5 g/mol) but heavier than Rotigotine (351.93 g/mol) .
Biological Activity
The compound 2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide is a member of the sulfonamide class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The chemical structure of the compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dichlorobenzenesulfonamide with thiophene and thiazole derivatives through various coupling reactions. The process may include steps such as:
- Formation of Thiophene Derivative : Utilizing 2,5-dichlorothiophene as a starting material.
- Thiazole Coupling : Employing thiazole derivatives to introduce the thiazole moiety into the structure.
Antimicrobial Properties
Research has demonstrated that compounds containing thiazole and thiophene moieties exhibit significant antimicrobial activity. Specifically, studies have shown that derivatives similar to 2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide possess activity against various bacterial strains including:
- Staphylococcus aureus : Effective against methicillin-resistant strains.
- Escherichia coli : Exhibits broad-spectrum antibacterial properties.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Investigations into similar thiazole-containing compounds have revealed:
- Cytotoxicity against Cancer Cell Lines : Compounds with similar structures have shown significant cytotoxic effects on human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values in the low micromolar range.
Structure-Activity Relationship (SAR)
The biological activity is influenced by various substitutions on the benzene ring and the presence of halogen atoms. For instance:
- Chlorine Substitution : Enhances the lipophilicity and potentially increases cellular uptake.
- Thiazole Ring Modifications : Alterations can lead to improved selectivity towards specific cancer cell lines.
Study 1: Antimicrobial Evaluation
A study published in Bioorganic & Medicinal Chemistry Letters evaluated a series of thiazole derivatives for their antimicrobial properties. The results indicated that compounds structurally related to 2,5-dichloro-N-{2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]ethyl}benzenesulfonamide displayed potent activity against resistant strains of bacteria and fungi .
Study 2: Anticancer Activity
In another research effort documented in Molecules, a series of thiazole derivatives were synthesized and tested for anticancer activity. The findings suggested that modifications to the thiazole ring significantly impacted the cytotoxic profile against various cancer cell lines .
Table 1: Biological Activity Summary
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